Haloanilino derivatives, as exemplified by the compounds studied in the provided papers, represent a class of organic compounds characterized by the presence of a halogenated aniline moiety. These compounds have garnered interest in scientific research due to their diverse biological activities, particularly their potential as antiviral and antimalarial agents [, ].
The synthesis of 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile typically involves several steps:
The detailed reaction pathway can be outlined as follows:
The molecular structure of 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile can be described as follows:
The compound's structural representation can be visualized using SMILES notation: COC1=CC(=C(C=N1)N(C2=C(C(=CC=C2Cl)Cl)N=C(N=C(C#N)C#N)C#N)C#N).
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile participates in various chemical reactions:
The mechanism of action for 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile is primarily linked to its biological activities:
Studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs.
The physical and chemical properties of 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile include:
2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile has various scientific applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: